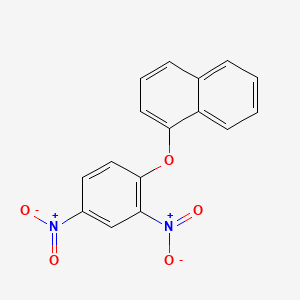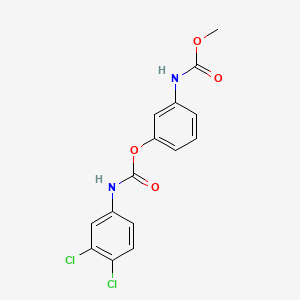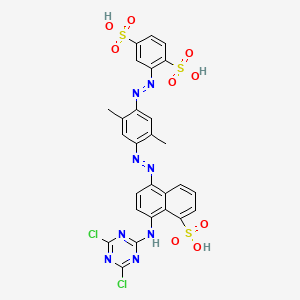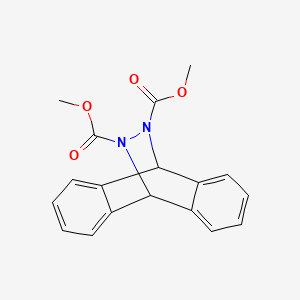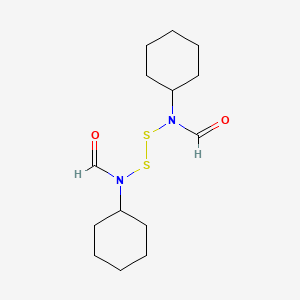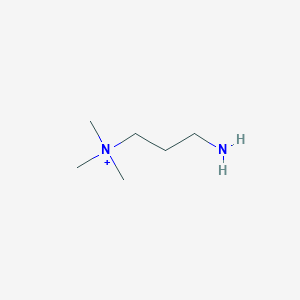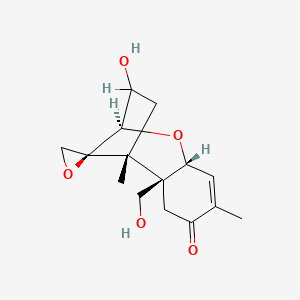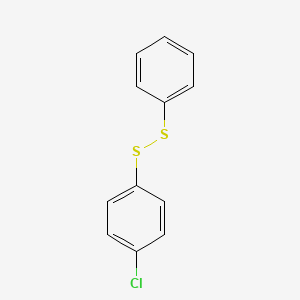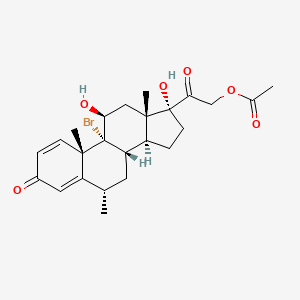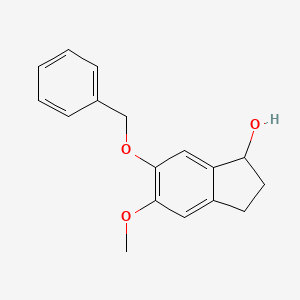
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C17H18O3 It is a derivative of indene, featuring methoxy and phenylmethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with indene as the core structure.
Phenylmethoxylation: The phenylmethoxy group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The final step involves the hydrogenation of the double bond in the indene ring to yield the dihydro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Introduction of halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-2,3-dihydro-1H-inden-1-ol: Lacks the phenylmethoxy group, resulting in different chemical properties.
6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol: Lacks the methoxy group, affecting its reactivity and applications.
5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol: Contains two methoxy groups but no phenylmethoxy group.
Uniqueness
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
3199-72-2 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H18O3/c1-19-16-9-13-7-8-15(18)14(13)10-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10,15,18H,7-8,11H2,1H3 |
Clé InChI |
LCAKTVZMDNYUID-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(CCC2=C1)O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


